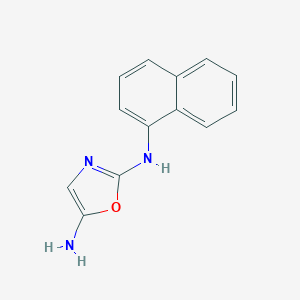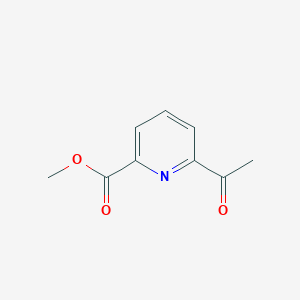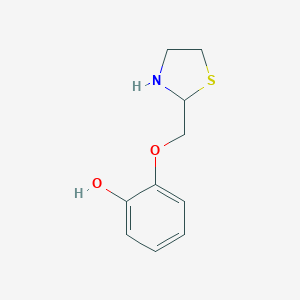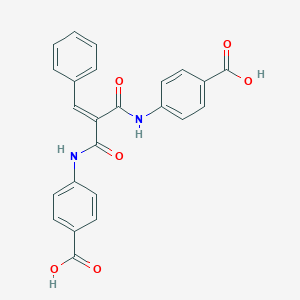
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis- is a chemical compound with the molecular formula C30H22N2O6. It is commonly known as Bisbenzimide or Hoechst 33258. This compound is widely used in scientific research applications, particularly in the field of molecular biology. Bisbenzimide is a fluorescent dye that binds to DNA, allowing for its visualization under a microscope.
作用機序
Bisbenzimide binds to the minor groove of DNA, specifically to the AT-rich regions. This binding causes a change in the conformation of the DNA, resulting in fluorescence. The fluorescence emission of Bisbenzimide is proportional to the amount of DNA present, allowing for its quantification.
生化学的および生理学的効果
Bisbenzimide has no known biochemical or physiological effects. It does not affect the structure or function of DNA, nor does it affect cell viability. However, it is important to note that Bisbenzimide is a potential mutagen and should be handled with care.
実験室実験の利点と制限
One of the main advantages of Bisbenzimide is its ability to stain DNA specifically and with high sensitivity. It can be used in a variety of techniques and assays, making it a versatile tool in molecular biology research. However, Bisbenzimide has some limitations. It is a potential mutagen and should be handled with care. It also has a low binding affinity for GC-rich regions of DNA, which can affect its accuracy in certain applications.
将来の方向性
There are several future directions for the use of Bisbenzimide in scientific research. One area of interest is the development of new fluorescent dyes that can specifically stain different regions of DNA. Another area of interest is the use of Bisbenzimide in the study of epigenetics, specifically in the visualization of histone modifications. Additionally, there is potential for the use of Bisbenzimide in the development of new diagnostic tools for diseases such as cancer.
合成法
The synthesis method of Bisbenzimide involves the reaction of 2,4,5-triphenylimidazole with 1,3-dibromo-2-propanone in the presence of sodium ethoxide. The resulting product is then reacted with sodium hydroxide and benzil to form Bisbenzimide. This synthesis method was first reported by Hoechst AG in 1972.
科学的研究の応用
Bisbenzimide is widely used in scientific research applications, particularly in the field of molecular biology. It is used as a fluorescent dye to stain DNA, allowing for its visualization under a microscope. Bisbenzimide is commonly used in techniques such as fluorescence microscopy, flow cytometry, and gel electrophoresis. It is also used in DNA quantification assays, such as the Hoechst dye assay.
特性
CAS番号 |
100093-39-8 |
|---|---|
製品名 |
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis- |
分子式 |
C24H18N2O6 |
分子量 |
430.4 g/mol |
IUPAC名 |
4-[[2-[(4-carboxyphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H18N2O6/c27-21(25-18-10-6-16(7-11-18)23(29)30)20(14-15-4-2-1-3-5-15)22(28)26-19-12-8-17(9-13-19)24(31)32/h1-14H,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |
InChIキー |
CVIJHIQLUPIDRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
その他のCAS番号 |
100093-39-8 |
同義語 |
4-[[2-[(4-carboxyphenyl)carbamoyl]-3-phenyl-prop-2-enoyl]amino]benzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



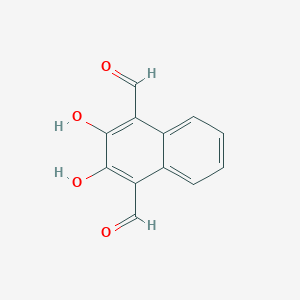
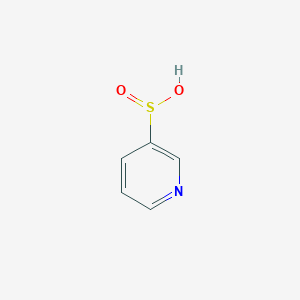



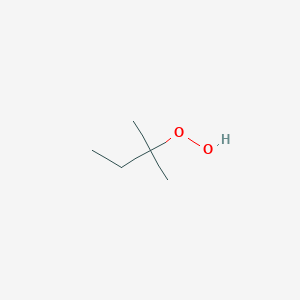
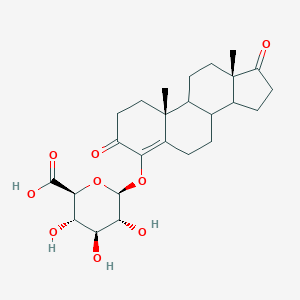
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)


